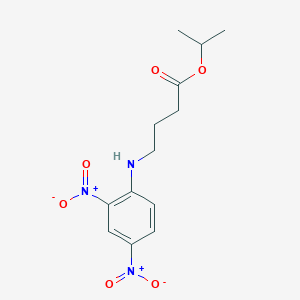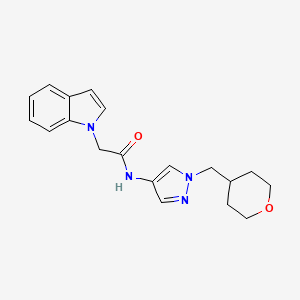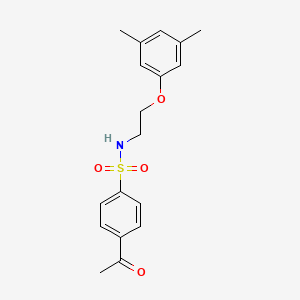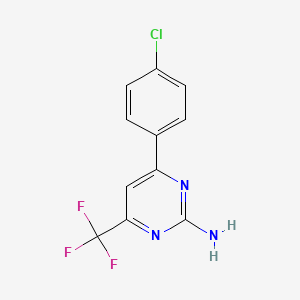
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate is a chemical compound with the molecular formula C13H17N3O6 . It has an average mass of 311.291 Da and a mono-isotopic mass of 311.111725 Da . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate consists of 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . For a detailed structural analysis, one would need to refer to the compound’s structural data available in chemical databases or literature.Applications De Recherche Scientifique
Chromatography Applications
- Separation of 2,4-Dinitrophenyl Derivatives : Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate and its derivatives are used in micellar liquid chromatography for the separation of amino acids. Aliphatic carboxylic acids are effective as modifiers in this process, enhancing resolution and elution strength (Boichenko et al., 2007).
Peptide Synthesis
- Synthesis of Protected Amino Acids : This compound plays a role in peptide synthesis, where various protective groups are studied for their behavior in the presence of anhydrous hydrogen fluoride, a key reagent in peptide synthesis (Sakakibara et al., 1967).
- Synthesis of 4H-1,4-Benzothiazine Derivatives : It is involved in the synthesis of benzothiazine derivatives, important in medicinal chemistry, through ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions (Kobayashi et al., 2006).
Biochemical and Medicinal Chemistry
- Antimalarial Agent Synthesis : Isopropyl derivatives, including Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate, have been explored for their potential as antimalarial agents, exemplified by the synthesis and in vivo evaluation of specific isopropyl derivatives (Warner et al., 1977).
Environmental and Agricultural Chemistry
- Photodegradation of Pesticide Chemicals : In the study of the environmental behavior of pesticides, 2,4-dinitrophenyl derivatives, similar to Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate, are used to understand the photodegradation and metabolism of pesticide chemicals on plant surfaces (Matsuo & Casida, 1970).
Analytical Methods
- Determination of Amino Acids : This compound has been used in the development of analytical methods for amino acids, such as in the partition chromatography of DNP amino acids on filter paper (Cavallini, Frontali, & Toschi, 1949).
Safety and Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenol, indicates that it is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It also causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life . While this does not directly apply to Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate, similar precautions may be necessary given the structural similarities. Always refer to the specific safety data sheet for Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate before handling .
Propriétés
IUPAC Name |
propan-2-yl 4-(2,4-dinitroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-9(2)22-13(17)4-3-7-14-11-6-5-10(15(18)19)8-12(11)16(20)21/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXRMKKYPJBPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)

![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid](/img/structure/B2768085.png)
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)

![Methyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]thiophene-2-carboxylate](/img/structure/B2768090.png)


![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)
